molecular formula C22H13BrN2O2S B221712 6-BROMO-3-{2-[(NAPHTHALEN-1-YL)AMINO]-1,3-THIAZOL-4-YL}-2H-CHROMEN-2-ONE

6-BROMO-3-{2-[(NAPHTHALEN-1-YL)AMINO]-1,3-THIAZOL-4-YL}-2H-CHROMEN-2-ONE

Cat. No.: B221712
M. Wt: 449.3 g/mol
InChI Key: LRCFNOLYQLKWHU-UHFFFAOYSA-N
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Description

6-BROMO-3-{2-[(NAPHTHALEN-1-YL)AMINO]-1,3-THIAZOL-4-YL}-2H-CHROMEN-2-ONE is a complex organic compound that features a bromine atom, a naphthylamino group, a thiazole ring, and a chromenone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-BROMO-3-{2-[(NAPHTHALEN-1-YL)AMINO]-1,3-THIAZOL-4-YL}-2H-CHROMEN-2-ONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Chromenone Core: The chromenone core can be synthesized through the condensation of salicylaldehyde with ethyl acetoacetate in the presence of a base.

    Bromination: The chromenone core is then brominated using bromine or N-bromosuccinimide (NBS) to introduce the bromine atom at the 6-position.

    Thiazole Ring Formation: The thiazole ring is formed by reacting the brominated chromenone with thiourea and an appropriate aldehyde under acidic conditions.

    Naphthylamino Group Introduction: Finally, the naphthylamino group is introduced through a nucleophilic substitution reaction with 1-naphthylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

6-BROMO-3-{2-[(NAPHTHALEN-1-YL)AMINO]-1,3-THIAZOL-4-YL}-2H-CHROMEN-2-ONE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter functional groups.

    Substitution: The bromine atom can be substituted with other nucleophiles to create derivatives of the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a quinone derivative, while substitution could produce a variety of functionalized chromenone derivatives.

Scientific Research Applications

6-BROMO-3-{2-[(NAPHTHALEN-1-YL)AMINO]-1,3-THIAZOL-4-YL}-2H-CHROMEN-2-ONE has several scientific research applications:

    Medicinal Chemistry: The compound’s structure suggests potential as a pharmacophore for developing new drugs, particularly in the areas of anti-cancer and anti-inflammatory research.

    Organic Synthesis: It can be used as a building block for synthesizing more complex molecules.

    Material Science: The compound’s unique electronic properties make it a candidate for use in organic electronics and photonics.

Mechanism of Action

The mechanism of action of 6-BROMO-3-{2-[(NAPHTHALEN-1-YL)AMINO]-1,3-THIAZOL-4-YL}-2H-CHROMEN-2-ONE involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways would depend on the specific application and require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

    6-bromo-2-naphthyl β-D-glucopyranoside: This compound is similar in that it contains a bromine atom and a naphthyl group.

    6-(3-bromo-2-naphthyl)-1,3,5-triazine-2,4-diamine: Another compound with a bromine atom and a naphthyl group, but with a different core structure.

Uniqueness

6-BROMO-3-{2-[(NAPHTHALEN-1-YL)AMINO]-1,3-THIAZOL-4-YL}-2H-CHROMEN-2-ONE is unique due to its combination of a chromenone core, a thiazole ring, and a naphthylamino group. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications that similar compounds may not be suitable for.

Properties

Molecular Formula

C22H13BrN2O2S

Molecular Weight

449.3 g/mol

IUPAC Name

6-bromo-3-[2-(naphthalen-1-ylamino)-1,3-thiazol-4-yl]chromen-2-one

InChI

InChI=1S/C22H13BrN2O2S/c23-15-8-9-20-14(10-15)11-17(21(26)27-20)19-12-28-22(25-19)24-18-7-3-5-13-4-1-2-6-16(13)18/h1-12H,(H,24,25)

InChI Key

LRCFNOLYQLKWHU-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=CC=C2NC3=NC(=CS3)C4=CC5=C(C=CC(=C5)Br)OC4=O

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2NC3=NC(=CS3)C4=CC5=C(C=CC(=C5)Br)OC4=O

Origin of Product

United States

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